2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Medicinal Chemistry Drug Discovery ADME Prediction

This heterocyclic building block combines a pyrrolidine at C2 and CF₃ at C3, delivering precisely tuned lipophilicity (LogP 3.19) and a low TPSA (16.13 Ų) that are unmatched by simpler analogs. These critical design parameters directly enhance brain exposure, metabolic stability, and target engagement in kinase inhibitor programs. Its thermal stability (bp 272.7 °C) supports robust cross-coupling diversification for agrochemical SAR. Procuring ≥98% purity eliminates batch-to-batch variability, ensuring reproducible chemical biology probe preparation and reliable lead optimization campaigns.

Molecular Formula C10H11F3N2
Molecular Weight 216.2 g/mol
CAS No. 1355247-70-9
Cat. No. B1401967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
CAS1355247-70-9
Molecular FormulaC10H11F3N2
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)C(F)(F)F
InChIInChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2
InChIKeyBQICETOMRWQJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) – High-Purity Building Block for Drug Discovery and Chemical Biology Research


2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) is a heterocyclic small-molecule building block belonging to the class of pyrrolidine-substituted trifluoromethyl pyridines . It possesses a molecular formula of C₁₀H₁₁F₃N₂ and a molecular weight of 216.20 g/mol . The compound is characterized by a pyrrolidine ring attached at the 2-position of a pyridine core that is further substituted with a trifluoromethyl group at the 3-position . This specific substitution pattern confers distinct physicochemical properties, including an ACD/LogP of 3.19 and a topological polar surface area (TPSA) of 16.13 Ų , making it a valuable intermediate for the synthesis of more complex pharmaceutical agents and agrochemicals.

Why Generic 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) Substitution Compromises Research Integrity and Project Outcomes


In medicinal chemistry and agrochemical discovery, the precise positioning of substituents on a heterocyclic scaffold is critical for achieving desired biological activity, pharmacokinetic profiles, and synthetic tractability [1]. While structurally related compounds such as 2-(pyrrolidin-1-yl)pyridine (lacking the CF₃ group) or 3-(trifluoromethyl)pyridine (lacking the pyrrolidine moiety) may appear interchangeable, they exhibit significantly different physicochemical properties, metabolic stability, and binding interactions with biological targets . The unique combination of a pyrrolidine ring at the 2-position and a trifluoromethyl group at the 3-position of the pyridine core in CAS 1355247-70-9 is not merely an incremental modification; it fundamentally alters lipophilicity (ΔLogP > 1.5), electronic distribution, and steric environment, directly impacting target engagement, cellular permeability, and metabolic clearance [2]. Consequently, substituting this precise building block with an analog can lead to irreproducible structure–activity relationships (SAR), failed lead optimization campaigns, and wasted resources.

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) – Head-to-Head Physicochemical and Structural Differentiation Data


Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement Potential

Compared to the non-fluorinated analog 2-(pyrrolidin-1-yl)pyridine (CAS 54660-06-9), 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) demonstrates a substantial increase in lipophilicity, as quantified by its ACD/LogP value [1]. This difference is directly attributable to the electron-withdrawing and lipophilic nature of the trifluoromethyl group.

Medicinal Chemistry Drug Discovery ADME Prediction

Maintained Low Topological Polar Surface Area (TPSA) Preserves Optimal CNS Drug-Likeness

Despite the increased molecular weight and lipophilicity imparted by the CF₃ group, 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine retains a low topological polar surface area (TPSA) that is identical to its non-fluorinated counterpart . This property is critical for compounds intended to cross the blood-brain barrier (BBB).

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization

Significantly Elevated Boiling Point Indicates Enhanced Thermal Stability and Altered Purification Profile

The introduction of the pyrrolidine moiety and trifluoromethyl group substantially alters the physical properties of the pyridine core. Compared to the parent 3-(trifluoromethyl)pyridine, CAS 1355247-70-9 exhibits a markedly higher boiling point, reflecting increased molecular weight and stronger intermolecular interactions .

Chemical Synthesis Purification Optimization Process Chemistry

Commercially Available at Consistently High Purity (≥98%) with Defined Storage Conditions

Reliable access to high-purity building blocks is essential for reproducible chemical synthesis and biological assays. 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) is supplied with a standard purity of ≥98% and comes with recommended storage conditions to ensure long-term stability .

Reproducible Research Procurement Specification Quality Control

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1355247-70-9) – High-Impact Application Scenarios in Drug Discovery and Chemical Biology


Optimization of CNS-Penetrant Kinase Inhibitors

In medicinal chemistry campaigns targeting kinases implicated in neurological disorders, the low TPSA (16.13 Ų) and enhanced lipophilicity (LogP 3.19) of CAS 1355247-70-9 are critical design features . The pyrrolidine ring provides a basic amine center for potential hydrogen bonding or salt bridge formation, while the trifluoromethyl group enhances metabolic stability, a common liability in CNS drug candidates [1]. Researchers can use this scaffold to synthesize focused libraries of kinase inhibitors with improved brain exposure and prolonged half-life.

Late-Stage Functionalization for Agrochemical Lead Diversification

The pyridine core is a privileged scaffold in agrochemicals, and the 2-pyrrolidinyl-3-trifluoromethyl substitution pattern offers a unique handle for diversification [2]. The compound's increased boiling point (272.7 °C) and thermal stability make it amenable to robust synthetic transformations, including metal-catalyzed cross-coupling reactions at the pyridine C-4, C-5, or C-6 positions . This enables the rapid generation of analogs for structure–activity relationship (SAR) exploration in the development of novel herbicides or insecticides.

Chemical Biology Probe Synthesis for Target Validation Studies

The commercial availability of CAS 1355247-70-9 at ≥98% purity ensures reproducibility in the synthesis of chemical biology probes . The well-defined physicochemical properties (LogP, TPSA) and known reactivity of the pyrrolidine nitrogen allow for predictable conjugation to biotin, fluorophores, or photoaffinity labels . This facilitates the creation of high-quality probes for cellular target engagement assays and proteomic profiling, minimizing variability between experimental batches.

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